molecular formula C12H12O4 B12621148 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione CAS No. 918629-55-7

6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione

Cat. No.: B12621148
CAS No.: 918629-55-7
M. Wt: 220.22 g/mol
InChI Key: SEOGGTOIKLUNNM-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione is an organic compound with the molecular formula C₁₂H₁₂O₄ It is characterized by the presence of a dihydroxyphenyl group attached to a hexene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with appropriate alkenyl ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds .

Scientific Research Applications

6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s dihydroxyphenyl group allows it to participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. Additionally, its ability to form hydrogen bonds and interact with enzymes and receptors contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione include:

Uniqueness

The uniqueness of this compound lies in its dihydroxyphenyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

6-(3,4-dihydroxyphenyl)hex-5-ene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-5,7,15-16H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOGGTOIKLUNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80739184
Record name 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918629-55-7
Record name 6-(3,4-Dihydroxyphenyl)hex-5-ene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80739184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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